molecular formula C10H11F2NO3S B3025642 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 918523-58-7

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No.: B3025642
CAS No.: 918523-58-7
M. Wt: 263.26
InChI Key: RWAQKKCELAQLHO-UHFFFAOYSA-N
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Description

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: is a chemical compound with the molecular formula C10H11F2NO3S and a molecular weight of 263.26 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group, a formyl group, and a sulfonamide group. It is used as an intermediate in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-formylphenylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The sulfonamide group can interact with various biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • N-(2,4-Difluoro-3-methylphenyl)propane-1-sulfonamide
  • N-(2,4-Difluoro-3-nitrophenyl)propane-1-sulfonamide
  • N-(2,4-Difluoro-3-aminophenyl)propane-1-sulfonamide

Comparison: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., methyl, nitro, amino) exhibit different reactivity and biological properties. The formyl group allows for specific reactions such as oxidation and reduction, which are not possible with other substituents .

Properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQKKCELAQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219886
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-58-7
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (57, 1.5 g, 6.38 mmol) in tetrahydrofuran (10 mL) under an atmosphere of nitrogen, cooled in a −78° C. acetone/dry ice bath was added lithium diisopropylamide (0.80 M in tetrahydrofuran, 24 mL, freshly prepared from n-butyllithium and diisopropylamine). After 30 minutes, N,N-dimethyl-formamide (542 μL, 7.018 mmol) was added dropwise to the reaction. The reaction was stirred for 30 minutes at −78° C. and then allowed to warm to room temperature for 40 minutes. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid (58, 300 mg, 18%). MS (ESI) [M−H+]−=262.3.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To diisopropyl amine (0.210 mL, 1.49 mmol) in tetrahydrofuran (3 mL) was added n-butyllithium (2.50 M in hexane, 0.600 mL, 1.49 mmol) at −78° C. under an atmosphere of nitrogen. After 30 minutes, propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide (9, 113 mg, 0.480 mmol) in tetrahydrofuran (2 mL) was added at −78° C. under am atmosphere of nitrogen. After 1 hour, N,N-dimethylformamide (0.050 mL, 0.64 mmol) was added. The reaction was stirred for 1 hour, then allowed to come to room temperature for 15 minutes. The reaction was poured into water, acidified with 1M HCl (aq.) to pH=1, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give a solid (10, 25 mg, 20%). MS (ESI) [M−H+]−=262.0.
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0.21 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
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N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
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N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Reactant of Route 6
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N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

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